molecular formula C9H10ClNO B12360534 Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride

Cat. No.: B12360534
M. Wt: 183.63 g/mol
InChI Key: PWCNUNNXTPSABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride is a heterocyclic compound that features a cyclopentadiene fused to the c-bond of a pyran unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride typically involves the transformation of a core cyclopenta[c]pyran intermediate. One common method includes the stereoselective construction of the core cyclopenta[c]pyran skeleton via a Pd(0)-catalyzed intramolecular allylic alkylation . This method allows for the efficient transformation of the intermediate into the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[c]pyran-1-ylmethanone derivatives, while reduction can produce cyclopenta[c]pyran-1-ylmethanol derivatives.

Scientific Research Applications

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

cyclopenta[c]pyran-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c10-6-9-8-3-1-2-7(8)4-5-11-9;/h1-5H,6,10H2;1H

InChI Key

PWCNUNNXTPSABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC=CC2=C1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.